molecular formula C54H30O13Zn4 B14089803 Basolite(R) Z377

Basolite(R) Z377

Cat. No.: B14089803
M. Wt: 1148.3 g/mol
InChI Key: RDZVGMILMJSSPX-UHFFFAOYSA-H
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Description

Introduction to Metal-Organic Frameworks (MOFs) in Advanced Material Science

Metal-organic frameworks have redefined the boundaries of materials chemistry by merging the versatility of organic synthesis with the structural robustness of inorganic clusters. Their modular architecture enables engineers to tailor pore sizes, surface chemistries, and host-guest interactions for applications ranging from gas storage to catalysis. Basolite® Z377, a zinc-based MOF developed by Sigma-Aldrich, epitomizes this adaptability, achieving record-breaking surface areas through meticulous reticular design.

Historical Evolution of MOF Design Strategies

The journey toward high-performance MOFs began in the late 20th century with the recognition that coordination polymers could exhibit permanent porosity. Early efforts focused on simple one-dimensional chains, but the field pivoted in 1998 with the synthesis of MOF-2, the first neutral framework featuring paddle-wheel Zn₂(–COO)₄ SBUs linked by benzenedicarboxylate (BDC) struts. This breakthrough demonstrated that solvent removal need not collapse the framework, paving the way for microporous materials with reversible gas adsorption.

A paradigm shift occurred in the early 2000s with the introduction of MOF-5 (IRMOF-1), which utilized octahedral Zn₄O(–COO)₆ SBUs connected by linear BDC linkers to form a three-dimensional cubic network. This structure achieved a surface area of 2,200 m²/g, far surpassing traditional zeolites. Basolite® Z377 emerged from this lineage, leveraging larger trigonal planar linkers to expand pore dimensions and surface area. Its synthesis marked a milestone in reticular chemistry, as it demonstrated the feasibility of scaling MOF complexity while maintaining crystallinity.

Key Advances in MOF Historical Development
Year Milestone MOF SBU Type Surface Area (m²/g) Significance
1998 MOF-2 Zn₂(–COO)₄ paddle-wheel ~450 First neutral MOF with reversible porosity
2002 MOF-5 Zn₄O(–COO)₆ 2,200 Established 3D cubic topology for high surface areas
2005 MOF-177 (Basolite® Z377) Zn₄O(–COO)₁₂ 5,000+ Introduced expanded linkers for ultrahigh porosity

Fundamental Principles of Reticular Chemistry in MOF Architecture

Reticular chemistry governs the assembly of MOFs by prescribing the geometric and chemical compatibility between SBUs and organic linkers. This approach ensures that molecular building blocks (MBBs) interconnect predictably to form extended frameworks. For Basolite® Z377, the design process involved:

  • Selection of SBUs : Zinc clusters were chosen for their high coordination flexibility and stability. The Zn₄O(–COO)₁₂ SBU adopts a distorted octahedral geometry, providing six binding sites for carboxylate linkers.
  • Linker Design : The 1,3,5-tris(4-carboxyphenyl)benzene linker, a trigonal planar molecule with three carboxylate groups, bridges three SBUs to create a three-dimensional network. Its extended π-conjugation enhances framework rigidity.
  • Topological Control : The combination of six-connected SBUs and three-connected linkers produces a qom network topology, characterized by large tetrahedral and octahedral pores.

The reticular synthesis of Basolite® Z377 is represented by the following reaction:
$$ \text{Zn(NO}3\text{)}2 + \text{H}3\text{L} \rightarrow \text{Zn}4\text{O(L)}3 + \text{HNO}3 $$
where H₃L denotes the triprotic linker. Activation at 200°C under vacuum removes solvent molecules, yielding a porous framework with a Langmuir surface area of 5,000–5,200 m²/g.

Structural and Functional Advantages of Basolite® Z377
Property Value Significance
Pore Volume 1.1 cm³/g Accommodates large gas molecules (e.g., CH₄, H₂)
Pore Diameter ~18 Å Facilitates rapid diffusion and high adsorption capacity
Thermal Stability Up to 350°C Retains structure under activation conditions

The success of Basolite® Z377 lies in its adherence to reticular principles: the precise alignment of SBU-linker coordination angles ensures a defect-free crystalline lattice, while the hydrophobic aryl linkers mitigate framework collapse during solvent removal. These features have cemented its role as a benchmark material for hydrogen storage studies, where its high surface area enables physisorption capacities exceeding 7 wt% at cryogenic temperatures.

Properties

Molecular Formula

C54H30O13Zn4

Molecular Weight

1148.3 g/mol

IUPAC Name

tetrazinc;4-[3,5-bis(4-carboxylatophenyl)phenyl]benzoate;oxygen(2-)

InChI

InChI=1S/2C27H18O6.O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15H,(H,28,29)(H,30,31)(H,32,33);;;;;/q;;-2;4*+2/p-6

InChI Key

RDZVGMILMJSSPX-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The synthesis typically employs zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) as the metal source and 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic linker. Dimethylformamide (DMF) serves as the solvent, facilitating the dissolution and coordination of reactants. A representative reagent table is provided below:

Component Quantity Role
Zn(NO₃)₂·6H₂O 5.0 mmol Zinc ion source
H₃BTC 2.5 mmol Organic linker
DMF 50 mL Solvent
Ethanol 10 mL Washing agent

Table 1: Typical reagents for solvothermal synthesis of Basolite® Z377.

Synthesis Procedure

  • Dissolution : Zinc nitrate hexahydrate and H₃BTC are dissolved in DMF under vigorous stirring at room temperature.
  • Heating : The mixture is transferred to a Teflon-lined autoclave and heated to 120°C for 24 hours, allowing the formation of a crystalline framework.
  • Filtration and Washing : The resulting product is filtered and washed sequentially with DMF and ethanol to remove unreacted precursors.
  • Activation : The material is activated under vacuum (10⁻³ Torr) at 120°C for 24 hours to evacuate solvent molecules from the pores.

This method yields Basolite® Z377 with a surface area of 4023 m²/g and a pore volume of 1.69 cm³/g, as confirmed by nitrogen adsorption-desorption isotherms.

Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a solvent-free alternative to traditional solvothermal methods, offering reduced environmental impact and shorter reaction times. This technique relies on mechanical grinding to initiate solid-state reactions between metal precursors and organic linkers.

Reaction Mechanism

Zinc oxide (ZnO) and H₃BTC are ground in a ball mill at ambient temperature. The mechanical energy induces covalent bond formation between zinc ions and carboxylate groups, bypassing the need for solvents.

Optimization Parameters

Key variables influencing the mechanochemical synthesis include:

  • Grinding time : 2–4 hours (vs. 24 hours for solvothermal synthesis).
  • Molar ratio of ZnO:H₃BTC : 1:1.5 to ensure complete coordination.

Despite its advantages, mechanochemically synthesized Basolite® Z377 exhibits a slightly lower surface area (3750–3900 m²/g) compared to solvothermal samples, likely due to incomplete crystallization.

Post-Synthesis Activation

Activation is critical for removing residual solvents and unlocking the full porosity of Basolite® Z377. Two primary strategies are employed:

Thermal Activation

The framework is heated under vacuum (10⁻³ Torr) at 120°C for 24 hours, effectively desorbing DMF molecules trapped within the pores. Prolonged heating (>24 hours) risks structural collapse, as evidenced by a 15% reduction in surface area.

Solvent Exchange

  • Methanol Immersion : The as-synthesized MOF is soaked in methanol for 24 hours to replace high-boiling-point DMF with a more volatile solvent.
  • Vacuum Drying : Methanol is removed under reduced pressure at 60°C, preserving the framework’s integrity.

Comparative Analysis of Synthesis Methods

Parameter Solvothermal Mechanochemical
Reaction time 24 hours 2–4 hours
Surface area (m²/g) 4023 3750–3900
Solvent usage High (DMF) None
Crystallinity High Moderate
Scalability Laboratory-scale Industrial potential

Table 2: Comparison of solvothermal and mechanochemical synthesis methods.

Characterization of Basolite® Z377

X-Ray Diffraction (XRD)

Powder XRD patterns confirm the crystalline structure of Basolite® Z377, with characteristic peaks at 2θ = 6.8°, 9.5°, and 13.2°. Deviations in peak intensity indicate variations in crystallinity between synthesis methods.

Nitrogen Physisorption

Brunauer-Emmett-Teller (BET) analysis reveals a Type I isotherm, typical of microporous materials. The pore size distribution, calculated using the Horvath-Kawazoe method, shows a narrow peak centered at 1.2 nm.

Recent Advances in Synthesis

Recent studies have explored hybrid approaches combining solvothermal and mechanochemical techniques. For example, pre-grinding ZnO and H₃BTC followed by a short solvothermal treatment (6 hours at 100°C) achieves a surface area of 3950 m²/g while reducing DMF usage by 40%.

Chemical Reactions Analysis

Basolite® Z377 undergoes various chemical reactions, including:

    Oxidation: The framework can be oxidized under specific conditions, altering its structural properties.

    Reduction: Reduction reactions can modify the oxidation state of the metal centers within the framework.

    Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced with other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

Basolite® Z377, also known as MOF 177, is a metal-organic framework (MOF) notable for its high surface area and applications in gas storage, separation, and catalysis . MOFs are composed of metal ions coordinated to organic ligands, forming crystalline materials with tunable pore sizes and functionalities .

Composition and Structure

Basolite® Z377's composition includes carbon (55 g/100g) and zinc (22 g/100g ±10%) . It features a Langmuir surface area between 5000-5200 m²/g . The structure of Basolite® Z377 is represented by the following SMILES string and InChI code :

  • SMILES String: [O-]C(C1=CC=C(C2=CC(C3=CC=C(C([O-])=O)C=C3)=CC(C4=CC=C(C(O[Zn+])O[Zn+]O[Zn+]OC(C5=CC=C(C6=CC(C7=CC=C(C([O-])=O)C=C7)=CC(C8=CC=C(C([O-])=O)C=C8)=C6)C=C5)O[Zn+])C=C4)=C2)C=C1)=O
  • InChI Code: 1S/2C27H18O6.O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15,25H,(H,30,31)(H,32,33);;;;;/q2*-2;;4*+2/p-4

Applications

  • Hydrogen Storage: Basolite® Z377 is commonly used for hydrogen absorption due to its high surface area . Its hydrogen storage performance has been estimated within a pressure range up to 700 bar .
  • Carbon Dioxide Capture: MOFs, including Basolite® Z377, have demonstrated potential in CO2 capture .
  • Gas Separation and Storage: MOFs can be used in gas separation and storage .
  • Catalysis: MOFs can be used as catalysts . Tantalum metal-organic frameworks have been researched for the removal of benzene vapor from the air .

Mechanism of Action

The mechanism by which Basolite® Z377 exerts its effects involves the interaction between the metal centers and the organic ligands. The zinc ions coordinate with the carboxylate groups of the ligands, creating a porous structure. This structure allows for the adsorption of gases and other molecules, facilitated by the high surface area and the presence of open metal sites .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Basolite® MOFs

Commercial Name MOF Designation Metal Center Organic Ligand BET Surface Area (m²/g) Key Applications
Basolite® Z377 MOF-177 Zn 1,3,5-Benzenetribenzoate (BTB) 3,800–4,000 CO2/benzene adsorption
Basolite® C300 HKUST-1 Cu 1,3,5-Benzenetricarboxylate 1,500–2,000 Catalysis, CO2 capture
Basolite® Z1200 ZIF-8 Zn 2-Methylimidazole 1,300–1,800 Gas separation, drug delivery
Basolite® A100 MIL-53(Al) Al Terephthalate 1,000–1,500 Flexible CO2/H2O adsorption
Basolite® F300 Fe-BTC Fe 1,3,5-Benzenetricarboxylate 1,000–1,200 Advanced oxidation processes

Performance in Gas Adsorption

  • CO2 Uptake :

    • Z377 exhibits high-pressure CO2 adsorption (e.g., ~40 mmol/g at 30 bar), surpassing zeolites like 5A (~12 mmol/g) .
    • C300 (HKUST-1) shows moderate CO2 uptake (~5 mmol/g at 1 bar), suitable for low-pressure capture .
    • A100 (MIL-53) adapts pore size dynamically, enabling selective CO2 adsorption under humid conditions .
  • Benzene Adsorption :

    • Z377 achieves 16.8 mmol/g at 293 K and P/P0 = 1, far exceeding AC (5.6 mmol/g) and graphitized biocarbon (5.8 mmol/g) .
    • Z1200 (ZIF-8) has lower benzene capacity (~8 mmol/g) but superior hydrolytic stability .

Stability and Practical Considerations

  • Hydrothermal Stability: Z1200 (ZIF-8) and A100 (MIL-53) demonstrate high moisture resistance, whereas Z377 may degrade under prolonged humidity . F300 (Fe-BTC) is stable in oxidative environments, enabling reuse in peroxymonosulfate activation for water treatment .
  • Thermal Stability :

    • Z377 retains porosity up to 300°C , while C300 (HKUST-1) degrades above 240°C .

Functional Diversity

  • Catalysis: C300 (HKUST-1) is widely used in catalytic oxidation due to accessible Cu sites .
  • Gas Separation :

    • Z1200 (ZIF-8) excels in separating propylene/propane mixtures due to its narrow pore size .
    • Z377 ’s larger pores favor bulkier molecules like benzene but lack selectivity for smaller gases .

Research Findings and Industrial Relevance

  • Z1200 and A100 are preferred for moisture-rich environments , while C300 balances cost and catalytic performance .
  • Emerging MOFs like BUT-53 to BUT-58 challenge Z377 in trace benzene removal, emphasizing stability and selectivity .

Biological Activity

Basolite® Z377, also known as MOF-177, is a metal-organic framework (MOF) primarily composed of zinc and organic ligands. Its empirical formula is C54H30O13Zn4\text{C}_{54}\text{H}_{30}\text{O}_{13}\text{Zn}_{4} with a molecular weight of approximately 1148.37 g/mol. This compound has garnered significant attention for its potential applications in gas adsorption, catalysis, and hydrogen storage due to its unique structural properties and high surface area.

Chemical Composition and Structure

Basolite® Z377 features a framework consisting of a [Zn4O6]6+ cluster linked by 1,3,5-benzenetribenzoate (BTB) ligands. The material exhibits a high BET surface area ranging from 3800 to 4000 m²/g, which is crucial for its adsorption capabilities. The median pore diameter falls between 10.6 Å and 12.7 Å, facilitating the selective uptake of gases such as CO2 and H2 .

Biological Activity Overview

While Basolite® Z377 is primarily studied for its physical and chemical properties, its biological activity has also been explored, particularly in the context of environmental applications such as CO2 capture and conversion. The following sections detail the findings related to its biological activity.

Gas Adsorption Properties

Basolite® Z377 has demonstrated exceptional performance in gas adsorption studies:

  • CO2 Adsorption : The material shows a significantly higher CO2 adsorption capacity compared to traditional adsorbents like zeolites, especially under high-pressure conditions. This characteristic makes it suitable for applications in carbon capture technologies .
  • Hydrogen Storage : Research indicates that Basolite® Z377 can effectively store hydrogen at pressures up to 700 bar, making it a promising candidate for fuel cell applications . Its structural integrity during hydrogen adsorption cycles has been confirmed through various studies .
PropertyValue
Molecular FormulaC54H30O13Zn4
Molecular Weight1148.37 g/mol
BET Surface Area3800–4000 m²/g
Median Pore Diameter10.6 Å - 12.7 Å
CO2 Adsorption CapacitySuperior to traditional zeolites

1. Non-Thermal Plasma Catalysis

A study investigated the synergy between Basolite® Z377 and non-thermal plasma in methane conversion reactions. The results indicated that the presence of Basolite® Z377 significantly enhanced methane conversion rates compared to plasma alone, demonstrating its catalytic potential in environmental applications .

2. CO2 Utilization

Another research focused on the application of Basolite® Z377 in CO2 utilization processes. The findings showed that this MOF could effectively facilitate the conversion of CO2 into valuable chemicals when coupled with appropriate catalytic systems, highlighting its role in sustainable chemical production .

Research Findings

Recent studies emphasize the importance of Basolite® Z377's structural properties in enhancing its biological activity:

  • Stability : Basolite® Z377 maintains structural stability during repeated gas adsorption cycles, which is critical for long-term applications in industrial settings.
  • Selectivity : The material exhibits high selectivity for CO2 over other gases, making it particularly useful for targeted gas separation processes.

Q & A

Q. What are the critical structural and physicochemical properties of Basolite® Z377 (MOF-177) that make it suitable for gas adsorption studies?

Basolite® Z377 (MOF-177) is characterized by its zinc-based metal centers and 1,3,5-benzenetribenzoate (BTB) ligands, forming a framework with a pore size of 1.1 nm and a BET surface area exceeding 3000 m²/g . These properties enable high gas adsorption capacities, particularly for CO₂ and fluorinated gases, due to the material’s large pore volume and accessible active sites. Researchers should prioritize structural confirmation via X-ray diffraction (XRD) and surface area analysis using BET isotherms to validate batch-specific properties .

Q. How should researchers design experiments to assess the adsorption efficiency of Basolite® Z377 for volatile organic compounds (VOCs) like benzene?

Experimental design should include static and dynamic adsorption tests under controlled humidity and temperature. For benzene, static tests at 293 K and relative pressure (P/P₀ = 1) yield uptake values (e.g., 16.8 mmol/g for MOF-177) . Dynamic breakthrough experiments under simulated atmospheric conditions are critical to evaluate practical performance, as some MOFs with high static capacities underperform in flow-through systems due to weak VOC-framework interactions (e.g., electrostatic vs. coordination bonds) .

Q. What are the standard protocols for synthesizing or activating Basolite® Z377 to ensure reproducibility in adsorption studies?

While Basolite® Z377 is commercially available, activation protocols are crucial for removing residual solvents and maximizing pore accessibility. A common method involves heating under vacuum (e.g., 150°C for 12 hours) followed by nitrogen purging. Researchers must document activation parameters (temperature, duration, gas flow rates) and validate pore accessibility via argon or nitrogen physisorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported BET surface areas for Basolite® Z377 (e.g., 3000 m²/g vs. 3800–4000 m²/g)?

Variations in surface area measurements often arise from differences in activation protocols or instrumental calibration. To address this, researchers should:

  • Standardize activation conditions (temperature, degassing time) across batches.
  • Cross-validate BET results with other techniques, such as Langmuir surface area analysis or pore size distribution curves.
  • Report detailed experimental conditions in supplementary materials to enable direct comparisons .

Q. What methodological strategies optimize Basolite® Z377’s stability in humid environments for atmospheric remediation applications?

MOF-177’s hydrolytic stability is limited under high humidity. Advanced strategies include:

  • Post-synthetic modifications (e.g., hydrophobic coatings via silane functionalization).
  • Hybrid system integration (e.g., combining MOF-177 with cold plasma reactors to enhance degradation of adsorbed pollutants without compromising framework integrity) .
  • Pre-adsorption water vapor studies to quantify stability thresholds (e.g., % relative humidity causing structural collapse) .

Q. How can researchers reconcile conflicting data on Basolite® Z377’s performance in fluorinated gas separation under mixed-gas vs. single-gas conditions?

Mixed-gas separation often reveals competitive adsorption effects not observed in single-gas isotherms. To address this:

  • Conduct binary/ternary gas breakthrough experiments using realistic gas blends (e.g., R-32/R-125/R-134a).
  • Use molecular simulations (e.g., Grand Canonical Monte Carlo) to predict selectivity trends based on pore chemistry and gas kinetic diameters.
  • Compare results with industrial benchmarks (e.g., zeolites) to contextualize performance .

Q. What advanced characterization techniques are essential for probing degradation mechanisms in Basolite® Z377 during cyclic adsorption-desorption processes?

  • In situ XRD or FTIR to monitor structural changes during gas exposure.
  • Thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition byproducts.
  • Electron microscopy (SEM/TEM) to visualize pore collapse or ligand detachment after repeated cycles .

Methodological Guidelines for Data Reporting

  • Reproducibility : Include activation protocols, gas purity, and instrument calibration details in supplementary materials .
  • Contradiction Analysis : Use statistical tools (e.g., error propagation analysis) to quantify uncertainty in adsorption measurements .
  • Ethical Data Presentation : Avoid selective reporting of high-capacity data; disclose batch-to-batch variability and failed experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.